molecular formula C18H17N3O2S B2986555 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide CAS No. 896027-14-8

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide

Cat. No.: B2986555
CAS No.: 896027-14-8
M. Wt: 339.41
InChI Key: GWKBKABDBZDPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide is a hybrid molecule featuring a 1,3,4-oxadiazole core linked to a benzamide moiety. The oxadiazole ring is substituted at position 5 with a 2,5-dimethylphenyl group, while the benzamide component contains a methylsulfanyl (SCH₃) group at the para position. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the oxadiazole’s electron-deficient nature and lipophilicity from the aromatic and alkyl substituents.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-4-5-12(2)15(10-11)17-20-21-18(23-17)19-16(22)13-6-8-14(24-3)9-7-13/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKBKABDBZDPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide typically involves the reaction of 2,5-dimethylphenyl hydrazine with carbon disulfide to form the corresponding hydrazonoyl chloride. This intermediate is then reacted with 4-(methylsulfanyl)benzoic acid under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with 1,3,4-Oxadiazole Cores

Antifungal Oxadiazole-Benzamides (LMM5 and LMM11)

The compounds 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) share the oxadiazole-benzamide scaffold but differ in substituents. Key distinctions include:

Table 1: Structural Comparison of Oxadiazole-Benzamide Analogues

Compound Oxadiazole Substituent Benzamide Substituent Key Functional Group
Target Compound 2,5-Dimethylphenyl 4-Methylsulfanyl -SCH₃
LMM5 4-Methoxyphenylmethyl 4-Benzyl(methyl)sulfamoyl -SO₂N(CH₃)CH₂Ph
LMM11 Furan-2-yl 4-Cyclohexyl(ethyl)sulfamoyl -SO₂N(C₂H₅)C₆H₁₁
Indole-Oxadiazole Hybrids (e.g., Compound 8g)

N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide (8g) incorporates an indole-propyl chain on the oxadiazole, contrasting with the target compound’s dimethylphenyl group.

  • Synthesis : Both compounds likely employ cyclization of thiosemicarbazides or hydrazide intermediates, a common route for 1,3,4-oxadiazoles .

Benzamide Derivatives with Sulfur-Containing Groups

Herbicidal Sodium Salt (Patent Compound)

The sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide shares the methylsulfanyl group but includes a tetrazole ring and trifluoromethyl group.

  • Application : This compound’s herbicidal activity suggests that methylsulfanyl-substituted benzamides may interact with plant enzyme systems, though chloro and CF₃ groups likely enhance bioactivity .
Sulfamoyl-Benzamides (CAS Index Compounds)

Examples like N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide (CAS 892841-50-8) feature sulfamoyl (-SO₂N-) linkages with tetrahydrofuran-derived substituents.

  • Solubility : The oxolane (tetrahydrofuran) group improves water solubility, whereas methylsulfanyl may prioritize membrane permeability .

Table 2: Functional Group Impact on Properties

Compound Substituent Key Property Influence
Target Compound -SCH₃ Lipophilicity, redox activity
LMM5 -SO₂N(CH₃)CH₂Ph Solubility, enzyme inhibition
CAS 892841-50-8 -SO₂N(CH₃)(oxolane) Solubility, metabolic stability

Research Findings and Implications

Antifungal and Enzyme Inhibition Potential

The target compound’s methylsulfanyl group may mimic the thioredoxin reductase inhibition seen in LMM5/LMM11, though its smaller size and lack of sulfamoyl groups could reduce potency. Structural optimization, such as hybridizing with sulfamoyl moieties, might enhance activity .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18N4O2S
  • Molecular Weight : 358.44 g/mol
  • CAS Number : 1208868-82-9

The compound features an oxadiazole ring and a benzamide moiety, which are known for their biological significance. The presence of the methylsulfanyl group enhances its lipophilicity and potential bioactivity.

Antitumor Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance, a related compound with a similar structure showed moderate to high potency against various cancer cell lines, indicating that modifications to the oxadiazole ring can enhance anticancer activity .

Case Study :
A study on benzamide derivatives revealed that certain oxadiazole-containing compounds inhibited RET kinase activity, leading to reduced proliferation in RET-driven cancer models. Specifically, compound I-8 demonstrated strong inhibition in both molecular and cellular assays .

Antimicrobial Activity

The biological activity of this compound has been evaluated against various microbial strains. Compounds in this class have shown promising antifungal and antibacterial properties.

CompoundActivity TypeTarget OrganismInhibition Rate
14hFungicidalPyricularia oryzae77.8%
14qInsecticidalMythimna separate70%

The above data suggests that structural modifications can lead to enhanced activity against specific pathogens .

Neuroprotective Effects

Research has indicated that certain derivatives of oxadiazole compounds exhibit neuroprotective effects. For example, compounds designed with similar frameworks have been shown to ameliorate cognitive deficits in animal models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the phenyl ring and the oxadiazole group in determining biological activity. The presence of electron-withdrawing groups (EWGs) at specific positions enhances potency against targets like AChE and BChE. Conversely, electron-donating groups (EDGs) tend to diminish activity .

The mechanism by which this compound exerts its effects involves binding to specific proteins or enzymes within the target cells. This interaction modulates various signaling pathways that lead to the desired biological outcomes such as apoptosis in cancer cells or inhibition of pathogen growth .

Q & A

Q. What are the key steps in synthesizing N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Esterification : Starting with a substituted benzoic acid (e.g., 2,5-dimethylbenzoic acid) to form a methyl ester.
  • Hydrazide formation : Conversion to a hydrazide intermediate using hydrazine hydrate.
  • Oxadiazole ring closure : Treatment with cyanogen bromide (BrCN) or carbon disulfide (CS₂) under reflux to form the 1,3,4-oxadiazole core .
  • Coupling : Reacting the oxadiazole-2-amine with 4-(methylsulfanyl)benzoyl chloride in a base (e.g., NaH/THF) to yield the final product . Optimization strategies :
  • Vary solvents (e.g., DMF vs. THF) to improve yields.
  • Use catalysts like triethylamine for coupling efficiency.
  • Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substituent positions (e.g., 2,5-dimethylphenyl protons at δ 2.3–2.5 ppm; methylsulfanyl group at δ 2.1 ppm) .
  • IR spectroscopy : Identify key functional groups (C=O stretch ~1670 cm⁻¹, oxadiazole ring vibrations ~1600 cm⁻¹) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical molecular weight) .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
  • Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodology :

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing methylsulfanyl with sulfonyl or halogenated benzamide) .
  • Bioisosteric replacement : Substitute the oxadiazole ring with thiadiazole or triazole to assess ring contribution .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding features. Example SAR findings :
  • Methylsulfanyl enhances lipophilicity, improving membrane permeability .

  • 2,5-Dimethylphenyl boosts antitumor activity compared to 4-chlorophenyl analogs (Table 1) .

    Table 1 : Bioactivity comparison of substituent variants

    Substituent on BenzamideAntitumor IC₅₀ (µM)LogP
    4-(Methylsulfanyl)12.3 ± 1.23.5
    4-Sulfonyl28.9 ± 2.12.1
    4-Fluoro45.6 ± 3.42.8

Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Root-cause analysis :

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Purity discrepancies : Re-analyze compound purity via HPLC (e.g., Zorbax Eclipse Plus C18, 90:10 acetonitrile/water) .
  • Solubility effects : Use DMSO stock solutions at ≤0.1% to avoid cytotoxicity artifacts .
  • Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .

Q. What computational methods are effective for predicting pharmacokinetic properties?

  • ADME prediction : Use SwissADME or pkCSM to estimate:
  • Absorption : High gastrointestinal absorption (HIA >70%).
  • Metabolism : CYP3A4/2D6 substrate likelihood.
  • Toxicity : AMES test predictions for mutagenicity .
    • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina .
    • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Q. How can metabolic stability be evaluated in vitro?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) .
  • Phase II metabolism : Test glucuronidation/sulfation using UDPGA/PAPS cofactors .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for oxadiazole formation to prevent hydrolysis .
  • Bioassay controls : Include positive controls (e.g., doxorubicin for antitumor assays, ibuprofen for COX-2 inhibition) .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets.

For further details on reaction mechanisms or bioassay protocols, consult primary literature from Acta Crystallographica or Journal of Pharmaceutical Research International .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.